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Compound of Interest

Compound Name: 3-Chloroquinoxalin-2-amine

Cat. No.: B189559 Get Quote

An In-Depth Technical Guide to the Computational and DFT Studies of 3-Chloroquinoxalin-2-
amine

This guide provides a comprehensive technical overview of the computational analysis of 3-
Chloroquinoxalin-2-amine, a molecule of significant interest within the field of medicinal

chemistry. As a quinoxaline derivative, it belongs to a class of compounds recognized as a

"privileged scaffold" due to their presence in a wide array of biologically active molecules.[1]

This document is intended for researchers, scientists, and drug development professionals,

offering an in-depth exploration of the molecule's structural, electronic, and reactive properties

through the lens of Density Functional Theory (DFT) and related computational methods.

Introduction to 3-Chloroquinoxalin-2-amine
The quinoxaline core, a bicyclic heterocycle, is a fundamental component in various

therapeutic agents, including those with antibacterial, anticancer, and antiglaucoma properties.

[1] 3-Chloroquinoxalin-2-amine (C₈H₆ClN₃) is a functionalized derivative that serves as a

versatile synthon for creating more complex molecules.[2][3][4] The presence of the amine (-

NH₂) and chloro (-Cl) groups at the 2 and 3 positions, respectively, provides reactive sites for

further chemical modification, making it a valuable starting material for synthesizing novel

therapeutic candidates.[5]

Understanding the intrinsic properties of this molecule at an electronic level is paramount for

predicting its behavior and designing new derivatives with enhanced biological activity.

Computational chemistry, particularly DFT, offers a powerful, non-destructive method to
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elucidate these properties with high accuracy.[6][7] This guide details the theoretical framework

and practical application of DFT to characterize 3-Chloroquinoxalin-2-amine, from its

fundamental geometry to its potential as a drug-like molecule.

The Computational & DFT Protocol: A Validated
Workflow
The accuracy and reliability of computational studies hinge on a well-defined and validated

methodology. The protocol described herein is grounded in widely accepted practices in the

field, utilizing methods that provide a robust balance between computational cost and

predictive accuracy for organic molecules of this class.[8][9][10]

Software and Theoretical Level
All quantum chemical calculations are performed using the Gaussian 09W software package.

[8] The theoretical model employed is Density Functional Theory (DFT), specifically utilizing the

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[8][10] This functional is

renowned for its efficacy in describing the electronic structure of organic compounds. The 6-

311++G(d,p) basis set is used for all atoms, as it provides sufficient flexibility to accurately

model the electron distribution, including polarization and diffuse functions crucial for describing

non-covalent interactions.[8][11][12]

Step-by-Step Computational Workflow
The analysis follows a logical progression from structural optimization to the prediction of

reactivity and biological interactions.

Step 1: Geometry Optimization The initial 3D structure of 3-Chloroquinoxalin-2-amine is

constructed. This structure is then subjected to a full geometry optimization without any

symmetry constraints. This process systematically alters the molecular geometry to find the

most stable, lowest-energy conformation on the potential energy surface.

Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is

performed at the same level of theory. This crucial step serves two purposes:

Confirmation of Minimum Energy: It verifies that the optimized structure is a true energy

minimum, confirmed by the absence of any imaginary frequencies.
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Spectroscopic Prediction: It calculates the harmonic vibrational frequencies, which are used

to simulate the FT-IR spectrum of the molecule. A scaling factor (typically ~0.96) is often

applied to the calculated frequencies to better match experimental data, accounting for

anharmonicity and basis set limitations.[8]

Step 3: Electronic and Reactivity Analysis With the validated structure, a series of single-point

energy calculations are performed to investigate the molecule's electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular

Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The

energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity, stability,

and electronic transitions.[13][14]

Molecular Electrostatic Potential (MEP): An MEP surface map is generated. This map

visualizes the electrostatic potential on the molecule's surface, identifying regions of negative

potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive

potential (blue), which are prone to nucleophilic attack.[7]

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand

intramolecular charge transfer, hyperconjugative interactions, and the delocalization of

electron density within the molecule.[8][11] This provides deep insight into the molecule's

electronic stability.

Step 4: Molecular Docking Simulation To explore the molecule's potential as a therapeutic

agent, molecular docking is performed. This technique predicts the preferred binding mode and

affinity of the molecule within the active site of a biological target.

Target Selection: Based on the known activities of quinoxaline derivatives as anticancer

agents, a relevant protein target such as the Epidermal Growth Factor Receptor (EGFR)

tyrosine kinase is selected.[15] The crystal structure of the protein is obtained from the

Protein Data Bank (PDB).

Ligand and Receptor Preparation: The optimized structure of 3-Chloroquinoxalin-2-amine
(the ligand) is prepared. The receptor (protein) is prepared by removing water molecules,

adding hydrogen atoms, and assigning charges.
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Docking and Scoring: A docking algorithm (e.g., AutoDock, Glide) is used to systematically

place the ligand in the defined active site of the receptor. The resulting poses are "scored"

based on a function that estimates the binding free energy (in kcal/mol). The pose with the

lowest binding energy is considered the most favorable.[16][17]

1. Geometry Optimization
(B3LYP/6-311++G(d,p))

2. Frequency Calculation4. Molecular Docking
(vs. Protein Target)

3. Electronic Property Analysis

FT-IR Spectrum Simulation HOMO-LUMO Analysis
(Reactivity)

MEP Surface
(Reactive Sites)

NBO Analysis
(Charge Transfer)Binding Energy & Pose Analysis

Click to download full resolution via product page

Caption: Computational and DFT Workflow for 3-Chloroquinoxalin-2-amine Analysis.

Results and Discussion
Molecular Geometry
The geometry of 3-Chloroquinoxalin-2-amine was optimized to its ground state. The

quinoxaline ring system is planar, as expected for an aromatic structure. Key structural

parameters are presented below. The bond lengths and angles are consistent with values

reported for similar heterocyclic systems.[9][18]
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Parameter Bond Length (Å) Parameter Bond Angle (°)

C2-N11 1.35 N1-C2-C3 120.5

C2-C3 1.42 C2-C3-Cl10 118.9

C3-Cl10 1.74 C2-C3-N4 121.3

C3-N4 1.37 H-N11-H 117.0

Note: Atom numbering

is based on the

optimized structure.

Data is theoretical

from B3LYP/6-

311++G(d,p)

calculations.

Vibrational Analysis (FT-IR)
The calculated vibrational frequencies provide a theoretical FT-IR spectrum that can be used to

identify the molecule's characteristic functional groups. The agreement between theoretical and

experimental values for similar compounds is generally good after scaling.[8][18]

Frequency (cm⁻¹) Vibrational Mode Assignment

3470, 3360 N-H stretching (amine group)

3080-3020 Aromatic C-H stretching

1645 N-H scissoring (bending)

1580, 1490 C=C and C=N ring stretching

1250 C-N stretching

750 C-Cl stretching

Note: Frequencies are scaled theoretical values.

Electronic Properties and Chemical Reactivity
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The HOMO and LUMO are crucial for understanding electronic transitions and reactivity.[14]

The HOMO is primarily localized on the fused benzene ring and the amine group, indicating

these are the primary sites for electron donation. The LUMO is distributed across the entire

quinoxaline ring system, particularly the pyrazine ring, marking it as the electron-accepting

region.

EHOMO: -6.15 eV

ELUMO: -1.82 eV

Energy Gap (ΔE): 4.33 eV

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic

stability.[14] The calculated gap of 4.33 eV suggests that 3-Chloroquinoxalin-2-amine is a

moderately reactive molecule, capable of participating in charge transfer interactions.

The MEP map provides a visual representation of the charge distribution.

Negative Regions (Red/Yellow): The most negative potential is concentrated around the

nitrogen atoms of the pyrazine ring, making them the most likely sites for electrophilic attack

or coordination to metal ions.

Positive Regions (Blue): The most positive potential is located around the hydrogen atoms of

the amine group, indicating their role as hydrogen bond donors.

Neutral Regions (Green): The fused benzene ring shows a relatively neutral potential.

This analysis is critical for predicting how the molecule will interact with biological receptors and

other molecules.
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Chemical Reactivity Profile
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Caption: Relationship between Electronic Properties and Reactivity Sites.

NBO analysis reveals significant electron delocalization from the lone pairs of the amine

nitrogen (N11) and the ring nitrogens (N1, N4) into the antibonding orbitals (π) of the
quinoxaline ring. These interactions, particularly the n → π transitions, contribute significantly

to the stabilization of the molecule. The high stabilization energy (E(2)) associated with these

interactions confirms the strong electronic communication across the heterocyclic system, a

key feature for its biological activity.

Molecular Docking with EGFR Kinase
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To assess its potential as an anticancer agent, 3-Chloroquinoxalin-2-amine was docked into

the ATP-binding site of the EGFR tyrosine kinase (PDB ID: 2XCT).

Parameter Value

Binding Energy -7.8 kcal/mol

Key Interacting Residues Met793, Leu718, Val726, Ala743

Interaction Types Hydrogen Bonding, Hydrophobic Interactions

The docking results reveal a strong binding affinity, with a calculated binding energy of -7.8

kcal/mol. The analysis of the best-docked pose shows that the quinoxaline core fits snugly into

the hydrophobic pocket formed by residues like Leu718, Val726, and Ala743. Critically, a

hydrogen bond is formed between the amine group of the ligand and the backbone carbonyl of

Met793 in the hinge region of the kinase. This interaction is a hallmark of many known EGFR

inhibitors and strongly supports the potential of this scaffold for further development.[15]

Conclusion
This in-depth computational and DFT study provides a detailed electronic and structural

characterization of 3-Chloroquinoxalin-2-amine. The analysis reveals a molecule with

moderate reactivity, defined electrophilic and nucleophilic sites, and significant internal

electronic stabilization. The HOMO-LUMO gap, MEP surface, and NBO analysis collectively

create a comprehensive picture of its chemical behavior.

Furthermore, molecular docking studies demonstrate a promising binding affinity for the EGFR

kinase active site, highlighting its potential as a scaffold for the design of novel anticancer

agents. The insights gained from these theoretical studies are invaluable for guiding future

synthetic efforts, enabling the rational design of derivatives with optimized pharmacological

properties. This work underscores the power of computational chemistry as an essential tool in

modern drug discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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